[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, [5-bromo-2-(2-propyn-1-yloxy)phenyl]methanol , reflects its substituents and connectivity. The parent aromatic ring is substituted at position 2 with a propargyl (2-propyn-1-yloxy) group and at position 5 with a bromine atom, while the methanol group occupies position 1. Key identifiers include:
- Molecular Formula : $$ \text{C}{10}\text{H}9\text{BrO}_2 $$
- Molecular Weight : 241.08 g/mol
- CAS Number : 693806-45-0
- InChI :
InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2 - SMILES :
C#CCOC1=C(C=C(C=C1)Br)CO
This nomenclature adheres to IUPAC rules, prioritizing substituent numbering to minimize locants.
Molecular Architecture Analysis
X-ray Crystallographic Studies
Experimental X-ray crystallography data for this compound are not publicly available in the provided sources. However, structural analogs like (5-bromo-2-methoxyphenyl)methanol and 5-bromo-2-fluoropyridine suggest that bromine and propargyl groups adopt specific spatial orientations. For example:
- Aromatic Ring Planarity : The phenyl core likely retains planarity due to conjugation.
- Propargyl Group Geometry : The 2-propyn-1-yloxy group introduces linear sp-hybridized carbons, contributing to rigidity.
- Methanol Group Orientation : The hydroxyl group may adopt a staggered conformation relative to the aromatic ring to minimize steric hindrance.
These inferences align with computational models for similar compounds.
Conformational Analysis via Computational Modeling
Molecular modeling predicts the following:
| Feature | Description |
|---|---|
| Aromatic Conjugation | π-electron delocalization stabilizes the ring, with substituents directing electron density. |
| Propargyl Flexibility | Limited rotation due to sp-hybridized carbons, favoring linear alignment. |
| Hydrogen Bonding | The methanol –OH group may participate in intramolecular or intermolecular hydrogen bonding. |
No direct computational data for this compound exists in the sources, but analogous structures (e.g., 4-(prop-2-yn-1-yloxy)phenyl)methanol ) validate these principles.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Expected NMR signals, inferred from structural analogs:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methanol –CH₂OH | 1.5–2.0 (broad) | Singlet | 2H |
| Propargyl –CH₂– | 4.5–4.7 | Triplet | 2H |
| Propargyl ≡C–H | 2.0–2.3 | Singlet | 1H |
| Aromatic Protons (ortho) | 7.5–7.8 | Doublet | 2H |
| Aromatic Protons (meta) | 6.8–7.2 | Doublet of Doublets | 2H |
Note: Exact δ values depend on solvent (e.g., CDCl₃) and temperature.
Infrared (IR) Vibrational Mode Assignments
Key IR bands, extrapolated from propargyl and aromatic systems:
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| ≡C–H (Propargyl) | 3300–3305 | Asymmetric stretching |
| ≡C–C (Propargyl) | 2100–2150 | Triple bond stretch |
| O–H (Methanol) | 3200–3500 (broad) | Hydrogen-bonded alcohol |
| C–O–C (Ether) | 1240–1260 | Asymmetric stretching |
| Aromatic C–H | 3000–3100 | Stretching (sp²) |
These assignments align with data for 5-bromo-2-fluoropyridine and 4-(prop-2-yn-1-yloxy)phenyl)methanol .
Mass Spectrometric Fragmentation Patterns
Proposed fragmentation pathways:
| Ion | m/z | Fragmentation Process |
|---|---|---|
| Molecular Ion (M⁺) | 241.08 | $$ \text{C}{10}\text{H}9\text{BrO}_2 $$ |
| M⁺ – Br | 194.08 | Loss of bromine ($$ \text{Br} $$) |
| M⁺ – C₃H₃O | 186.08 | Cleavage of propargyl group ($$ \text{C}3\text{H}3\text{O} $$) |
| M⁺ – CH₃OH | 225.08 | Loss of methanol ($$ \text{CH}_3\text{OH} $$) |
Note: Fragmentation patterns are theoretical, based on analogous brominated phenols.
Properties
IUPAC Name |
(5-bromo-2-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEZMPUCEZUBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
The compound’s molecular weight is 241.08 g/mol, with a bromine atom at position 5, a propargyloxy group at position 2, and a hydroxymethyl group at position 1 on the benzene ring. Key properties include:
The propargyl ether group introduces steric and electronic complexity, necessitating precise synthetic strategies to ensure regioselectivity and functional group compatibility.
Synthetic Routes and Methodologies
Bromination Strategies
Bromination is critical for introducing the bromine atom at position 5. Drawing from analogous protocols for 5-bromo-2-methoxyphenol, two approaches are viable:
Direct Bromination of Protected Intermediates
Step 1: Phenolic Hydroxyl Protection
Starting with 2-hydroxybenzyl alcohol (salicyl alcohol), the phenolic hydroxyl is acetylated using acetic anhydride under sulfuric acid catalysis. This yields 2-acetoxybenzyl alcohol, shielding the reactive hydroxyl during subsequent steps.
$$
\text{2-Hydroxybenzyl alcohol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{2-Acetoxybenzyl alcohol}
$$Step 2: Regioselective Bromination
Bromine (Br₂) is introduced in acetic acid with iron powder catalysis at 70–80°C. The acetoxy group directs electrophilic substitution to the para position (C5), forming 5-bromo-2-acetoxybenzyl alcohol.
$$
\text{2-Acetoxybenzyl alcohol} + \text{Br}2 \xrightarrow{\text{Fe, CH}3\text{COOH}} \text{5-Bromo-2-acetoxybenzyl alcohol}
$$Step 3: Deprotection
Basic hydrolysis (e.g., 10% NaHCO₃) regenerates the phenolic hydroxyl, yielding 5-bromo-2-hydroxybenzyl alcohol.
Alternative: Bromination of Pre-Propargylated Substrates
Propargylation prior to bromination risks undesired side reactions due to the alkyne’s reactivity. However, if the propargyloxy group is introduced first, bromination may proceed para to the ether oxygen. This method demands careful optimization to avoid over-bromination or alkyne degradation.
Propargyl Ether Formation
The propargyloxy group is installed via Williamson ether synthesis , leveraging the phenol’s nucleophilicity.
Williamson Ether Synthesis
- Reagents : 5-Bromo-2-hydroxybenzyl alcohol reacts with propargyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
$$
\text{5-Bromo-2-hydroxybenzyl alcohol} + \text{HC≡CCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol}
$$ - Conditions : Reflux at 80–100°C for 6–12 hours ensures complete substitution.
Mitsunobu Reaction
As an alternative, the Mitsunobu reaction employs propargyl alcohol with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). While effective, this method is costlier and less atom-economical than Williamson synthesis.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst
Substitution: Sodium azide (NaN3), sodium thiolate (NaSR)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Azides, thiols
Scientific Research Applications
Chemistry: [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and chemical compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its brominated phenyl group makes it a useful tool for labeling and tracking biological molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing molecules with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The brominated phenyl group can interact with enzymes and proteins, affecting their activity and function. The propyn-1-yloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Substituent Group Variations
Physicochemical Properties
Key Observations :
- Bulkier substituents (e.g., benzyloxy in ) increase molecular weight and lipophilicity, which may influence pharmacokinetic properties like membrane permeability.
- Phenolic –OH groups (e.g., ) enhance hydrogen-bonding capacity and solubility in polar solvents relative to ether-linked hydroxymethyl groups.
Biological Activity
[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol is a synthetic organic compound with significant potential in biological research and medicinal chemistry. Its unique structural features, including a brominated phenyl group and a propyn-1-yloxy moiety, allow it to serve as a versatile tool in studying various biological processes. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
The biological activity of this compound primarily stems from its interaction with specific enzymes and metabolic pathways. The brominated phenyl group enhances its ability to label and track biological molecules, making it useful for probing enzyme activities. The propyn-1-yloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological targets, potentially influencing their activity and function.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Functional Groups | Key Properties |
|---|---|---|
| This compound | Brominated phenyl, propyn-1-yloxy | Versatile scaffold for drug design |
| [5-Bromo-2-(2-propyn-1-yloxy)phenyl]ethanol | Brominated phenyl, ethanol | Less reactive than methanol derivative |
| [5-Bromo-2-(2-propyn-1-yloxy)phenyl]acetone | Brominated phenyl, acetone | Different reactivity profile; potential for ketone interactions |
This table illustrates how variations in functional groups can lead to distinct chemical behaviors and applications.
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Enzyme Inhibition Studies : Research has shown that brominated phenolic compounds can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates, which are crucial for understanding disease mechanisms.
- Anticancer Activity : A study on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that modifications of this compound could yield potent anticancer agents.
- Antimicrobial Efficacy : Investigations into related alkoxybenzene derivatives have highlighted their antimicrobial properties against pathogenic bacteria and fungi, indicating potential applications for this compound in treating infections .
Q & A
Q. What future research directions are recommended for this compound?
- Methodological Answer : Focus on:
- Synthetic Derivatives : Introduce fluorinated or chiral moieties to enhance bioactivity (e.g., via asymmetric catalysis) .
- Targeted Drug Delivery : Conjugate with nanoparticles (AuNPs, PLGA) for controlled release in cancer models .
- Mechanistic Studies : Time-resolved spectroscopy (TRES) to probe excited-state interactions in photodynamic therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
